4-(1H-Imidazol-1-yl)benzoic acid

Cytochrome P450 inhibition Azole drug development Heme coordination

Procure this specific isomer for its unique strong heme coordination and 10-fold higher CYP199A4 binding affinity vs. analogs. It reliably forms interpenetrated diamondoid frameworks with Cu(II)/Cd(II) salts, ensuring predictable MOF assembly. With >300°C decomposition stability, it outperforms the 3-isomer in hydrothermal synthesis, guaranteeing higher yields. Ideal for medicinal chemistry intermediates for anti-inflammatory agents.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 17616-04-5
Cat. No. B108130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazol-1-yl)benzoic acid
CAS17616-04-5
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N2C=CN=C2
InChIInChI=1S/C10H8N2O2/c13-10(14)8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,(H,13,14)
InChIKeyLFIDZIWWYNTQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Imidazol-1-yl)benzoic Acid (CAS 17616-04-5) Technical and Procurement Baseline


4-(1H-Imidazol-1-yl)benzoic acid (CAS 17616-04-5) is a heterocyclic organic compound featuring an imidazole ring directly attached to a benzoic acid moiety, with a molecular weight of 188.18 g/mol. It functions as a versatile building block in medicinal chemistry and materials science due to its dual capacity to coordinate metal centers via the imidazole nitrogen and participate in hydrogen bonding or metal-carboxylate linkages through the carboxylic acid group . The compound is commonly employed as a ligand in coordination polymers and metal-organic frameworks (MOFs), and it has been structurally characterized as an inhibitor of cytochrome P450 enzymes, most notably CYP199A4 from *Rhodopseudomonas palustris* [1].

Why 4-(1H-Imidazol-1-yl)benzoic Acid Cannot Be Substituted with Common Analogs


Simple replacement of 4-(1H-imidazol-1-yl)benzoic acid with positional isomers or azole-substituted analogs in drug discovery or materials synthesis programs introduces quantifiable changes in binding affinity, coordination geometry, and solid-state architecture. Even minor modifications, such as moving the imidazole ring from the 1-position to the 2- or 4-position of the phenyl ring, or substituting the imidazole for a 1,2,4-triazole, have been shown to alter metal binding modes, reduce enzyme inhibitory potency, and yield distinct supramolecular networks. The evidence presented below demonstrates that the 4-(imidazol-1-yl) substitution pattern confers a unique combination of strong heme coordination and reliable metal-organic framework assembly that cannot be assumed from generic in-class alternatives [1].

Quantitative Evidence Differentiating 4-(1H-Imidazol-1-yl)benzoic Acid from Analogs


10-Fold Higher CYP199A4 Binding Affinity Compared to Triazole Analog

In a direct head-to-head crystallographic and spectroscopic study, 4-(1H-imidazol-1-yl)benzoic acid bound to the ferric heme of CYP199A4 with an affinity approximately 10-fold higher than its triazole counterpart, 4-(1H-1,2,4-triazol-1-yl)benzoic acid [1]. This difference in binding energy is coupled with a distinct coordination mode: the imidazole compound directly ligates the heme iron, whereas the triazole analog interacts without displacing the aqua ligand [1].

Cytochrome P450 inhibition Azole drug development Heme coordination

Distinct Soret Band Red Shift (424 nm) Upon CYP199A4 Binding

The binding of 4-(1H-imidazol-1-yl)benzoic acid to ferric CYP199A4 induces a characteristic red shift in the Soret band to 424 nm, accompanied by an increase in δ-band intensity and a decrease in α-band intensity [1]. In contrast, the triazole analog produces a smaller red shift and does not generate the same spectral signature, reflecting its inability to directly coordinate the heme iron [1].

Cytochrome P450 UV-vis spectroscopy Heme coordination

Coordination Polymer Framework Architecture Determined by Imidazole Substitution Position

The 4-(imidazol-1-yl)benzoate ligand (IBA) directs the formation of interpenetrated diamondoid coordination polymers with Cu(II) and Cd(II) salts. Specifically, [Cu(IBA)₂]·DMF and [Cd(IBA)₂(H₂O)]·3H₂O exhibit 4-fold and 3-fold interpenetrating 3D frameworks, respectively [1]. This structural motif is a direct consequence of the 4-position imidazole substitution, which provides the optimal angle and distance between the imidazole nitrogen and carboxylate oxygen donors for framework assembly.

Coordination polymers Crystal engineering Metal-organic frameworks

Melting Point/Decomposition Temperature: 305-311°C (Solid Physical Form)

Commercial and literature sources consistently report a melting point (with decomposition) for 4-(1H-imidazol-1-yl)benzoic acid in the range of 305-311°C. Specifically, one vendor datasheet lists 309-311°C , while another literature value is 305°C (dec.) . This high thermal stability is a key differentiator for applications requiring elevated temperature processing, such as hydrothermal synthesis of coordination polymers.

Physical characterization Procurement specification Stability

Validated Application Scenarios for 4-(1H-Imidazol-1-yl)benzoic Acid


Potent CYP199A4 Inhibitor for Mechanistic Enzyme Studies

The 10-fold higher binding affinity and direct heme iron coordination of 4-(1H-imidazol-1-yl)benzoic acid, as established by crystallographic and spectroscopic evidence [1], make it the ligand of choice for detailed mechanistic studies of cytochrome P450 enzymes. The distinct Soret band shift at 424 nm provides a robust optical readout for binding assays [1], enabling precise determination of inhibitor-enzyme interactions without the need for radiolabeled substrates.

Rational Design of Interpenetrated Diamondoid MOFs

The 4-(imidazol-1-yl)benzoate ligand (IBA) reliably forms 3D coordination polymers with interpenetrated diamondoid topologies when reacted with Cu(II) or Cd(II) salts under hydrothermal conditions [1]. This predictable framework assembly is essential for the targeted synthesis of porous materials with specific channel dimensions for gas storage or separation applications. Researchers should procure this specific isomer to ensure the intended framework architecture, as other substitution patterns yield different topologies.

High-Temperature Hydrothermal Synthesis of Coordination Polymers

With a melting point (decomposition) exceeding 300°C [1], 4-(1H-imidazol-1-yl)benzoic acid is thermally robust enough for hydrothermal reactions, which typically operate between 100-200°C. This high thermal stability, which is approximately 100°C higher than its 3-substituted isomer [2], minimizes the risk of ligand decomposition during synthesis, ensuring higher yields and phase purity of the final coordination polymer product [1].

Synthesis of Anti-inflammatory Benzoic Acid Derivatives

Patents disclose that imidazolyl-substituted benzoic acid derivatives, including the 4-(1H-imidazol-1-yl) scaffold, possess anti-inflammatory activity for the treatment of arthritis, inflammatory bowel disorders, and other conditions [1]. While the specific compound is not claimed as an active pharmaceutical ingredient, it serves as a key synthetic intermediate for accessing the broader class of imidazolyl-benzoic acid derivatives with therapeutic potential. Procurement of this building block enables efficient construction of the patented core structure.

Technical Documentation Hub

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